Silane, triethyl(2-propynyloxy)-

Description

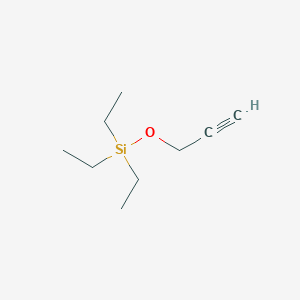

Silane, triethyl(2-propynyloxy)- is an organosilicon compound with the molecular formula C₉H₂₀OSi and a molecular weight of 172.34 g/mol. Its structure consists of a silicon atom bonded to three ethyl groups (-C₂H₅) and a 2-propynyloxy group (-O-CH₂-C≡CH). The propynyloxy moiety introduces a terminal alkyne, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions.

Properties

CAS No. |

61157-25-3 |

|---|---|

Molecular Formula |

C9H18OSi |

Molecular Weight |

170.32 g/mol |

IUPAC Name |

triethyl(prop-2-ynoxy)silane |

InChI |

InChI=1S/C9H18OSi/c1-5-9-10-11(6-2,7-3)8-4/h1H,6-9H2,2-4H3 |

InChI Key |

ASTGRWDWZAQLPJ-UHFFFAOYSA-N |

SMILES |

CC[Si](CC)(CC)OCC#C |

Canonical SMILES |

CC[Si](CC)(CC)OCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Silane Derivatives

Key Findings:

Substituent Effects on Reactivity: Propynyloxy vs. Allyl Groups: The terminal alkyne in propynyloxy silanes enables selective reactions (e.g., click chemistry), whereas allyl groups (as in Allyltrimethoxysilane) participate in thiol-ene or radical-based polymerizations . Ethyl vs.

Applications in Synthesis :

- Trimethyl(2-propynyloxy)silane (CAS 5582-62-7) is used in the synthesis of potato tuber moth pheromones via Lindlar hydrogenation and Stille coupling, achieving high Z/E selectivity . The triethyl analog may offer similar utility with modified reaction kinetics.

- Benzyl(triethoxy)silane (CAS 2549-99-7) is employed in coatings due to its hydrolytic stability and ability to form silica networks .

Physicochemical Properties :

- Boiling points for silanes correlate with molecular weight and substituent volatility. For example, trimethyl-2-propenyl silane (C₆H₁₄Si) has a boiling point of 358–359 K , while bulkier triethyl derivatives likely exhibit higher boiling points.

Safety and Handling :

- Ethyl-substituted silanes are generally less volatile than methyl analogs, reducing inhalation risks. However, propynyloxy groups may pose flammability hazards due to the alkyne moiety.

Q & A

Basic: What are the established synthetic routes for preparing Silane, triethyl(2-propynyloxy)- in a laboratory environment?

The compound is synthesized via silylation of propargyl alcohol with triethylchlorosilane under anhydrous conditions. A base such as imidazole or triethylamine is used to neutralize HCl byproducts. Key steps include:

- Maintaining an inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Monitoring reaction progress via TLC or GC.

- Purification by fractional distillation under reduced pressure (boiling point ~52°C).

This method ensures high yield and purity, with protocols adapted from analogous silane syntheses .

Basic: Which spectroscopic techniques are most effective for characterizing Silane, triethyl(2-propynyloxy)-, and what key spectral features should researchers anticipate?

- ¹H NMR : Propargyl protons appear as a triplet at δ 1.8–2.2 ppm; triethyl groups show split signals (δ 0.5–1.2 ppm for Si-CH₂CH₃).

- ¹³C NMR : Propargyl sp-hybridized carbons resonate at δ 70–80 ppm; silicon-bonded ethyl carbons at δ 5–10 ppm.

- IR : Strong Si-O-C stretch at ~1100 cm⁻¹ and C≡C stretch at ~2100 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 128 (molecular weight 128.24 g/mol) with fragmentation patterns consistent with triethylsilane derivatives .

Basic: What safety protocols are critical when handling Silane, triethyl(2-propynyloxy)- due to its physicochemical properties?

- Flammability : Flash point at 8°C necessitates strict avoidance of ignition sources.

- Moisture Sensitivity : Use inert gas lines and anhydrous solvents to prevent hydrolysis.

- PPE : Flame-resistant lab coats, nitrile gloves, and safety goggles.

- Storage : In airtight containers under argon at <4°C. Safety protocols align with GHS standards (R11: flammable) .

Advanced: How does the steric bulk of the triethylsilyl group influence the reactivity of the propargyloxy moiety compared to trimethyl analogs?

The triethyl group introduces steric hindrance, slowing nucleophilic attacks at the silicon center. For example:

- Click Chemistry : Reaction rates with azides may decrease compared to trimethyl analogs (e.g., trimethyl(2-propynyloxy)silane).

- Hydrolysis : Slower in aprotic solvents due to reduced accessibility of the Si-O bond.

Comparative kinetic studies using ¹H NMR or FTIR are recommended to quantify steric effects .

Advanced: What experimental strategies can resolve contradictions in reported thermal stability data for Silane, triethyl(2-propynyloxy)-?

- TGA/DSC : Conduct under inert conditions to measure decomposition onset temperatures (reported boiling point: 52°C).

- Purity Control : Compare purified vs. as-received samples to assess impurity impacts.

- Moisture Testing : Use Karl Fischer titration to correlate stability with trace water content. Consistent drying (e.g., vacuum desiccation) is critical .

Advanced: In what ways can Silane, triethyl(2-propynyloxy)- serve as a precursor for silicon-containing polymers?

- Click Chemistry : React with diazides to form triazole-linked polysiloxanes.

- Surface Functionalization : Graft onto silica nanoparticles via silanol condensation, followed by propargyl group modification.

- Characterization : Use GPC for molecular weight analysis and FTIR to confirm crosslinking .

Advanced: How do solvent polarity and protic vs. aprotic environments affect the hydrolysis kinetics of Silane, triethyl(2-propynyloxy)-?

- Protic Solvents (e.g., H₂O/THF) : Accelerate hydrolysis via nucleophilic attack on the Si-O bond.

- Aprotic Solvents (e.g., Toluene) : Hydrolysis is minimal unless acid/base catalysts are present.

Kinetic studies using ²⁹Si NMR or conductivity measurements under varying conditions can elucidate mechanisms .

Basic: What are the recommended storage conditions for Silane, triethyl(2-propynyloxy)- to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.